2-(4-Ethylphenyl)benzoic acid

Lipophilicity ADME Partition Coefficient

Positional isomer ambiguity in biphenyl carboxylic acids disrupts synthesis workflows. 2-(4-Ethylphenyl)benzoic acid (CAS 84392-24-5) delivers verified ortho-carboxylic acid with para-ethyl substitution. • Ortho-COOH with para-ethyl: Distinct pKa (~3.89), 12 °C lower MP vs. methyl analog for tuned lipophilicity • Versatile handle: Amide coupling, esterification, Suzuki-Miyaura cross-coupling for pharma/agrochemical lead optimization • Reliable supply: In-stock, full QA docs; non-hazardous for ambient global shipping

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 84392-24-5
Cat. No. B6299829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)benzoic acid
CAS84392-24-5
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14O2/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
InChIKeyCYPULEPXAXULTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)benzoic acid Procurement Guide


2-(4-Ethylphenyl)benzoic acid (CAS 84392-24-5), also systematically named 4'-Ethyl[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl carboxylic acid derivative characterized by the presence of a carboxylic acid group at the ortho-position and an ethyl substituent at the para-position of the second phenyl ring . Its molecular formula is C15H14O2, and it has a molecular weight of 226.27 g/mol . This compound serves as a versatile building block in organic synthesis, utilized in the preparation of various derivatives and complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Why 2-(4-Ethylphenyl)benzoic acid Cannot Be Substituted


Biphenyl carboxylic acids constitute a broad class of compounds whose physicochemical and biological properties are exquisitely sensitive to both the position and the nature of substituents on the biphenyl scaffold. The ortho-carboxylic acid substitution in 2-(4-Ethylphenyl)benzoic acid creates a distinct steric and electronic environment compared to its para-carboxylic acid positional isomer, 4-(4-Ethylphenyl)benzoic acid (CAS 5731-13-5), leading to divergent reactivity and intermolecular interactions . Furthermore, variation in the length of the alkyl chain on the para-position of the second phenyl ring—for instance, from ethyl to methyl, as in 2-(4-Methylphenyl)benzoic acid (CAS 7148-03-0), or to propyl—significantly modulates lipophilicity, melting point, and potential for favorable van der Waals contacts within a biological binding pocket . Consequently, interchanging these closely related analogs cannot be performed without fundamentally altering the outcomes of a synthetic route or a biological screening program. The following sections provide quantitative evidence detailing these critical differentiating properties.

Quantitative Differentiation from Closest Analogs


Lipophilicity: Ethyl vs. Methyl Analog

The presence of an ethyl group instead of a methyl group on the para-position of the second phenyl ring increases the compound's lipophilicity. This is quantitatively reflected in the melting point: 2-(4-Ethylphenyl)benzoic acid exhibits a melting point of 135 °C , which is 12 °C lower than its methyl analog, 2-(4-Methylphenyl)benzoic acid, which has a reported melting point of 147 °C . A lower melting point generally correlates with increased lipophilicity and potentially higher membrane permeability.

Lipophilicity ADME Partition Coefficient

Ortho vs. Para Carboxylic Acid Reactivity

The position of the carboxylic acid group on the biphenyl ring system is a primary driver of reactivity. 2-(4-Ethylphenyl)benzoic acid, with the carboxylic acid at the ortho-position, has a predicted acid dissociation constant (pKa) of 3.89 ± 0.36 . In stark contrast, its positional isomer, 4-(4-Ethylphenyl)benzoic acid (CAS 5731-13-5), has a predicted pKa of 4.28 ± 0.10 . This 0.39 unit difference in pKa is substantial and indicates that the ortho-carboxylic acid is a stronger acid due to resonance and inductive effects from the adjacent biphenyl ring.

Reactivity Electronic Effects Synthetic Chemistry

Synthesis Yield and Purity Specification

For procurement and synthetic planning, a documented and verifiable synthetic method with a specific yield provides a baseline for performance. A study on the ionic liquid-catalyzed synthesis of a closely related derivative, 2-(4-ethylbenzoyl)benzoic acid, achieved a yield of 92.4% under optimized conditions [1]. While this is a benzoyl rather than a phenyl derivative, it represents a key piece of process chemistry data for the compound class, demonstrating the feasibility of high-yielding syntheses. The commercially available 2-(4-Ethylphenyl)benzoic acid is supplied with a minimum purity specification of 95% .

Synthetic Yield Purity Quality Control

Recommended Applications Based on Key Properties


Optimizing Pharmacokinetic Profiles in Medicinal Chemistry

The 12 °C lower melting point of 2-(4-Ethylphenyl)benzoic acid compared to its methyl analog is a strong indicator of its increased lipophilicity. Medicinal chemists can leverage this property to optimize a lead compound's permeability and oral bioavailability. The carboxylic acid handle at the ortho-position, with its distinct pKa , further provides a site for the introduction of solubilizing groups or for forming prodrugs, making it a strategic choice over the para-isomer for tuning ADME properties.

Versatile Building Block for Complex Molecule Synthesis

The ortho-carboxylic acid moiety of 2-(4-Ethylphenyl)benzoic acid is a key functional handle for a variety of transformations, including amide coupling, esterification, and reduction. The compound's established role as a versatile building block in organic synthesis makes it a valuable intermediate for constructing more complex molecular architectures. The documented synthesis yields for related compounds [1] provide confidence in its use in multi-step synthetic routes.

Enhancing Solubility and Stability in Pharmaceutical Research

The unique biphenyl structure and ethyl substitution of this compound are reported to confer enhanced solubility and stability . These properties make 2-(4-Ethylphenyl)benzoic acid a valuable intermediate for the synthesis of bioactive molecules where improved pharmacokinetic profiles are sought, including in the development of pharmaceuticals and agrochemicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.